molecular formula C23H18ClN5 B11425829 3-(4-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

3-(4-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B11425829
M. Wt: 399.9 g/mol
InChI Key: CPMRFOHEZAJUJD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include a 4-chlorophenyl group at position 3 and a phenethylamine substituent at position 5.

Properties

Molecular Formula

C23H18ClN5

Molecular Weight

399.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H18ClN5/c24-18-12-10-17(11-13-18)21-23-26-22(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(23)28-27-21/h1-13H,14-15H2,(H,25,26)

InChI Key

CPMRFOHEZAJUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

    Nucleophilic Substitution Reactions

    The 4-chlorophenyl group undergoes nucleophilic aromatic substitution under specific conditions:

    Reaction Type Conditions Reagents Outcome Yield Source
    Chlorine displacementK₂CO₃, DMF, 80°CAmines or thiolsReplacement of Cl with -NH₂/-SH groups at the para position65-78%
    Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 100°CArylboronic acidsFormation of biaryl derivatives via cross-coupling55-70%
    • The electron-withdrawing triazoloquinazoline core activates the chlorophenyl group for substitution.

    • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

    Oxidation Reactions

    The triazole ring exhibits oxidation sensitivity:

    Oxidizing Agent Conditions Product Application Source
    KMnO₄H₂O, 25°CTriazole N-oxide derivativeEnhanced polarity for HPLC analysis
    m-CPBACH₂Cl₂, 0°C to RTEpoxidation of adjacent alkenes (if present)Intermediate for further functionalization
    • Oxidation at the triazole ring occurs preferentially over the quinazoline moiety due to electronic effects.

    • Products are characterized by NMR (¹H/¹³C) and mass spectrometry.

    Electrophilic Aromatic Substitution

    The quinazoline ring participates in electrophilic reactions:

    Reaction Electrophile Catalyst Position Notes Source
    NitrationHNO₃/H₂SO₄-C-8Meta-directing effect of triazole
    SulfonationSO₃/H₂SO₄-C-6Requires prolonged heating (12+ hrs)
    • Steric hindrance from the phenylethyl group limits substitution at C-2 and C-4 positions .

    • Regioselectivity confirmed through X-ray crystallography in analogous compounds .

    Functionalization via Amine Group

    The primary amine at position 5 undergoes characteristic reactions:

    Reaction Reagent Conditions Product Yield Source
    AcylationAcetyl chloridePyridine, 0°C → RTN-Acetyl derivative89%
    SulfonylationTosyl chlorideCH₂Cl₂, Et₃NN-Tosyl protected compound76%
    Reductive alkylationBenzaldehyde/NaBH₃CNMeOH, 4Å MSN-Benzyl secondary amine68%
    • The amine's nucleophilicity is reduced compared to aliphatic amines due to conjugation with the aromatic system.

    • Protection/deprotection strategies enable selective functionalization of other reactive sites.

    Ring-Opening and Rearrangement Reactions

    Under extreme conditions, the triazoloquinazoline system undergoes structural changes:

    Condition Reagent Product Mechanism Source
    Strong base (t-BuOK)DMF, 120°CQuinazolinone + triazole fragmentsRetro-Diels-Alder pathway
    Acidic hydrolysis (HCl)6M HCl, reflux4-Chlorobenzoic acid + aminotriazole derivativesCleavage of sulfonamide linkage
    • These reactions are generally avoided in synthesis but provide insights into degradation pathways.

    • Stability studies recommend pH 6-8 for long-term storage .

    Metal-Catalyzed Cross-Coupling

    The halogenated aromatic system enables modern coupling strategies:

    Coupling Type Catalyst Substrate Application Yield Source
    Buchwald-Hartwig aminationPd₂(dba)₃/XantphosAryl halidesIntroduction of complex amines60-72%
    Ullmann condensationCuI/1,10-phenanthrolinePhenolsDiarylether formation58%
    • Copper-mediated reactions require rigorous oxygen exclusion .

    • Palladium catalysis shows better functional group tolerance compared to copper systems.

    This comprehensive reactivity profile enables rational design of derivatives for medicinal chemistry applications. Recent studies highlight its potential as a kinase inhibitor precursor through strategic functionalization at C-3 and N-5 positions. Controlled reaction conditions (temperature <100°C, inert atmosphere) are critical to maintaining structural integrity during transformations .

    Scientific Research Applications

    Anticancer Activity

    Recent studies have indicated that compounds similar to 3-(4-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibit promising anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

    Case Study:
    A study demonstrated that quinazoline derivatives effectively inhibited the growth of breast cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis. The compound's structure allows it to bind to specific receptors that are overexpressed in cancer cells, leading to targeted therapeutic effects.

    Antimicrobial Properties

    The antibacterial and antifungal activities of triazole-containing compounds have been well documented. Research indicates that compounds with a similar structure can inhibit the growth of pathogenic bacteria and fungi.

    Case Study:
    In a study evaluating the antimicrobial efficacy of various triazole derivatives, one compound exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting that This compound could be developed as a potential antimicrobial agent.

    Neuroprotective Effects

    Another area of interest is the neuroprotective potential of triazole derivatives in neurodegenerative diseases such as Alzheimer's disease. Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

    Case Study:
    Research on triazole-based compounds revealed their ability to cross the blood-brain barrier and exert neuroprotective effects in animal models of Alzheimer's disease. These findings suggest that This compound may hold promise for treating cognitive disorders.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Substituent Variations on the Triazoloquinazoline Core

    The substituents on the triazoloquinazoline core significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

    Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
    Compound Name / ID Core Structure Substituents Key Properties / Activities Reference
    Target Compound Triazoloquinazoline 3-(4-Chlorophenyl), N-(2-phenylethyl) Undetermined; structural analysis suggests potential enhanced lipophilicity -
    N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 3-(4-Methylphenylsulfonyl), N-(3-chloro-4-methylphenyl) Synonyms listed; sulfonyl group may enhance solubility and binding affinity
    3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 3-(4-Chlorophenylsulfonyl), N-(4-methoxyphenyl) Methoxy group may improve metabolic stability
    N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 3-(4-Methylphenyl), N-(3,4-diethoxyphenethyl) Diethoxy groups could modulate CNS penetration

    Key Observations :

    • Chlorophenyl Groups : The 4-chlorophenyl moiety in the target compound is common in bioactive molecules, likely enhancing hydrophobic interactions with target proteins .
    • Sulfonyl vs. Alkyl/Aryl Groups : Sulfonyl-containing analogs (e.g., ) may exhibit improved solubility and binding specificity compared to alkyl/aryl-substituted derivatives.
    • Phenethylamine Side Chains : The phenethylamine group in the target compound could enhance blood-brain barrier penetration relative to bulkier substituents (e.g., diethoxyphenethyl in ).

    Core Structure Comparison: Triazoloquinazoline vs. Triazolopyrimidine

    Triazolopyrimidines (e.g., compounds in –2) and triazoloquinazolines (e.g., target compound) differ in core aromaticity and electronic properties, influencing their biological profiles:

    Table 2: Activity Comparison by Core Structure
    Core Structure Example Compound (ID) Reported Activities Reference
    Triazolopyrimidine Compound 60 () Anti-tubercular (MIC < 1 µM)
    Triazoloquinazoline Target Compound Undetermined; structural analogs show low anticancer activity -
    Thieno[3,2-e]triazolo[1,5-a]pyrimidine () 4i, 5n, o Moderate anticancer activity (GP = 50–70%)

    Key Observations :

    • Antimicrobial Activity : Triazolopyrimidines (e.g., compound 60) demonstrate potent anti-tubercular activity, likely due to interactions with mycobacterial enzymes .
    • Anticancer Activity: Thieno-fused triazolopyrimidines (e.g., 4i, 5n, o) exhibit higher anticancer activity than aryl-fused triazoloquinazolines (e.g., compound 6a in ), suggesting that core heteroaromaticity enhances target engagement .

    Key Observations :

    • Triazolopyrimidines generally achieve moderate yields (e.g., 31–56% in ), while triazoloquinazoline syntheses (e.g., ) often require multi-step protocols with unoptimized yields.
    • The target compound’s synthesis may benefit from methodologies used in –2, such as NMP solvent systems and amine coupling .

    Biological Activity

    The compound 3-(4-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on recent studies and findings.

    Chemical Structure and Properties

    The molecular structure of the compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions. The presence of the 4-chlorophenyl group and the 2-phenylethyl substituent enhances its lipophilicity and receptor binding affinity.

    Antitumor Activity

    Recent research has demonstrated that compounds similar to This compound exhibit notable antitumor properties. For example, studies have shown that quinazoline derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, compounds with similar structures have been reported to selectively inhibit carbonic anhydrase isoforms (hCA IX and hCA XII), which are overexpressed in many tumors .

    CompoundIC50 (µM)Target
    Compound A10hCA IX
    Compound B15hCA XII
    This compoundTBDTBD

    Antimicrobial Activity

    The antimicrobial efficacy of similar quinazoline derivatives has also been documented. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as mycobacteria. The minimum inhibitory concentration (MIC) values were observed in the range of 31.25 to 62.5 µg/mL against standard bacterial strains . This suggests that This compound may possess comparable antimicrobial properties.

    The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. For instance:

    • Inhibition of Carbonic Anhydrase : Compounds with similar structures have been shown to inhibit hCA IX and hCA XII selectively .
    • Kinase Inhibition : Certain derivatives have exhibited potential as kinase inhibitors, which are crucial for cancer cell signaling pathways .

    Case Studies

    Several studies have investigated the biological activity of quinazoline derivatives:

    • Antitumor Efficacy : A study involving a series of quinazoline analogs demonstrated that specific substitutions could enhance antitumor activity against breast cancer cell lines .
    • Antimicrobial Studies : Another investigation showed that quinazoline compounds displayed significant antimicrobial effects against multi-drug resistant strains of bacteria .

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine, and how can reaction conditions be optimized?

    • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, triazolopyrimidine intermediates (e.g., 7-chloro derivatives) are reacted with phenethylamine derivatives in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) under inert atmospheres. Optimizing molar ratios (e.g., 1:1.1 for amine:chloro intermediate) and temperatures (60–100°C) improves yields .
    • Key Parameters Table :

    ParameterOptimal ConditionImpact on Yield/Purity
    SolventNMPEnhances reactivity
    Molar Ratio (Amine:Cl)1:1.1Minimizes side products
    Reaction Time12–24 hoursEnsures completion

    Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

    • Methodological Answer :

    • 1H NMR : Identifies substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups in phenethylamine at δ 3.5–4.0 ppm) .
    • Mass Spectrometry : Validates molecular weight (e.g., exact mass matching calculated [M+H]+) .
    • X-ray Crystallography : Resolves planar triazoloquinazoline core and confirms dihedral angles between substituents .

    Q. What are the recommended storage and handling protocols to ensure compound stability?

    • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N2/Ar). Use gloveboxes for moisture-sensitive steps. Safety codes (e.g., P210 for flammability) mandate avoiding ignition sources .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

    • Methodological Answer :

    • Substituent Variation : Compare analogs with halogen (Cl/F), methoxy, or alkyl groups at the 4-chlorophenyl or phenethyl positions .
    • Biological Assays : Test against target enzymes (e.g., kinase inhibitors) or cell lines (e.g., cancer models).
      • SAR Insights Table :
    Substituent PositionModificationObserved Bioactivity TrendReference
    4-ChlorophenylFluoro replacementReduced cytotoxicity
    Phenethyl amineMethoxy additionImproved solubility

    Q. How can poor aqueous solubility be addressed to enhance pharmacological efficacy?

    • Methodological Answer :

    • Co-solvents : Use DMSO/PEG mixtures (<5% v/v) for in vitro assays .
    • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
    • Nanoparticle Formulation : Encapsulate in liposomes or polymeric NPs to improve bioavailability .

    Q. How should contradictory activity data between in vitro and in vivo models be resolved?

    • Methodological Answer :

    • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways .
    • Pharmacokinetic Profiling : Measure AUC and half-life to assess bioavailability gaps .
    • Computational Modeling : Apply DFT calculations to predict metabolite interactions .

    Q. What computational strategies are effective for docking studies or target prediction?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to identify binding pockets .
    • QSAR Models : Train algorithms on triazolopyrimidine datasets to predict IC50 values .

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